4-Acetamidophenyl morpholine-4-sulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-acetamidophenyl) morpholine-4-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-10(15)13-11-2-4-12(5-3-11)19-20(16,17)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJIMDJSBUACFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Formation of Sulfonate Ester Linkages
The creation of the sulfonate ester bond is a critical step in the synthesis of the target compound. This is typically achieved by reacting a phenol (B47542) derivative with a sulfonyl halide.
A primary and widely used method for forming sulfonate esters is the reaction of an alcohol or phenol with a sulfonyl chloride in the presence of a base. eurjchem.comyoutube.com For the synthesis of 4-acetamidophenyl morpholine-4-sulfonate, this would involve the reaction of 4-acetamidophenol with morpholine-4-sulfonyl chloride. The reaction is typically carried out in the presence of an amine base, such as pyridine (B92270), which neutralizes the hydrogen chloride byproduct formed during the reaction. youtube.comyoutube.com The general mechanism involves the nucleophilic attack of the hydroxyl group of the phenol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. youtube.comyoutube.com
The reactivity of phenols in esterification reactions can be slower compared to aliphatic alcohols. libretexts.org To enhance the reaction rate, the phenol can be converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521) before the addition of the sulfonyl chloride. libretexts.org While direct esterification with carboxylic acids is generally slow for phenols, the use of more reactive acyl chlorides or acid anhydrides is preferred. libretexts.orgkhanacademy.org
Several factors can influence the yield and efficiency of this esterification. The choice of solvent is important, with dichloromethane (B109758) and 1,2-dimethoxyethane (B42094) being commonly used. researchgate.net Purification of the resulting sulfonate ester can often be achieved through recrystallization or column chromatography. researchgate.netresearchgate.net The electronic nature of the substituents on both the phenol and the sulfonyl chloride can also affect the reaction; for instance, electron-withdrawing groups on the sulfonyl chloride can increase its reactivity. researchgate.net
| Reactants | Reagents/Catalysts | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Phenol derivatives and sulfonyl chlorides | Pyridine | Dichloromethane | 12 h | Good to excellent | researchgate.net |
| 3,5-dimethylphenol and p-toluenesulfonyl chloride | Not specified | Not specified | Not specified | 90% | researchgate.net |
| Alcohols and p-toluenesulfonic acid anhydride | Ytterbium(III) trifluoromethanesulfonate | Not specified | Not specified | High | organic-chemistry.org |
| Phenols and sodium arenesulfinates | Electro-oxidation | Not specified | Not specified | Good to excellent | organic-chemistry.org |
Recent research has focused on developing new reagents and catalytic systems to improve the efficiency and scope of sulfonate ester synthesis. One such novel reagent is 4-acetamidophenyl triflimide (AITF). AITF is a crystalline, stable compound that can be used to activate carboxylic acids for amidation and esterification reactions. rsc.orgresearchgate.net This method allows for the synthesis of esters under mild conditions with good to excellent yields and shows broad substrate scope and functional group compatibility. rsc.org The activation of carboxylic acids by AITF provides an alternative to the use of sulfonyl chlorides. rsc.org
Other modern approaches to sulfonate ester formation include:
Indium-catalyzed sulfonylation: This method is effective for the reaction of sulfonyl chlorides with both amines and alcohols, including sterically hindered substrates. organic-chemistry.org
Electro-oxidation: The electro-oxidative coupling of sodium arenesulfinates with phenols offers a sustainable approach that avoids the need for chemical oxidants. organic-chemistry.org
Sulfonic acid-functionalized catalysts: Solid acid catalysts, particularly those with sulfonic acid groups, have been explored for esterification reactions. aurak.ac.aemdpi.com These catalysts are often reusable and environmentally friendly. aurak.ac.ae Methanesulfonic acid (MSA) has also been shown to be a potent catalyst for esterification. acs.org
Electrochemical synthesis: A novel electrochemical method has been developed to generate alkoxysulfonyl radicals from inorganic sulfites and alcohols, which can then react with alkenes to form sulfonate esters. nih.gov
These innovative methods provide valuable alternatives to traditional procedures, often offering milder reaction conditions, higher yields, and greater functional group tolerance.
Synthesis of Sulfonamide Derivatives Incorporating the Morpholine (B109124) Ring
The morpholine-4-sulfonamide (B1331450) core is another key structural feature of the target molecule. Its synthesis typically involves the reaction of morpholine with a suitable sulfonyl chloride derivative.
The most common method for preparing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine, such as morpholine, in the presence of a base. chemsociety.org.ng This reaction, a form of nucleophilic acyl substitution, is generally efficient and straightforward. chemsociety.org.ng The reaction can be carried out in various solvents, including acetone (B3395972) or aqueous basic media. researchgate.net
For the synthesis of the morpholine-4-sulfonamide moiety, morpholine acts as the nucleophile, attacking the electrophilic sulfur of a sulfonyl chloride. The use of a base, such as pyridine, is common to neutralize the HCl generated. rsc.org In some cases, the reaction is performed in pyridine as the solvent, which can lead to high yields. researchgate.net
Recent developments in sulfonamide synthesis include one-pot procedures. For instance, a method has been developed for the aromatic decarboxylative halosulfonylation of unactivated acids, followed by in situ amination with morpholine to yield the corresponding sulfonamide. princeton.edu Another approach involves a Sandmeyer-type reaction where (hetero)aromatic amines are converted to sulfonyl chlorides using DABSO as an SO2 surrogate, which are then reacted in situ with morpholine. acs.org
| Reactants | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| p-toluenesulphonyl chloride and morpholine | General procedure | N-(4-(4-Methylbenzene-1-sulphonyl)morpholine) | 80.9% | chemsociety.org.ng |
| Aromatic acids, SO2, Selectfluor, Copper catalyst | One-pot decarboxylative chlorosulfonylation followed by amination with morpholine and DIPEA | Morpholine sulfonamide | 68% | princeton.edu |
| Aniline (B41778) substrate, DABSO, CuCl2, aq. HCl, tert-butyl nitrite | In situ formation of sulfonyl chloride followed by addition of morpholine | Corresponding sulfonamide | Isolated yields | acs.org |
| 4-chloro-3-nitrobenzenesulfonyl chloride and morpholine | Pyridine, DCM, 0 °C | 4-((4-chloro-3-nitrophenyl)sulfonyl)morpholine | 85% | rsc.org |
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming bonds between nitrogen and aromatic rings. acs.org This methodology can be applied to the N-arylation of morpholine with aryl halides or sulfonates. acs.orgresearchgate.net These reactions typically employ a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base. acs.org
The choice of ligand is crucial for the success of the coupling reaction. Ligands such as RuPhos, SPhos, and BINAP have been shown to be effective for the C-N cross-coupling of morpholine with 3-bromo-2-aminopyridine. nih.gov The use of palladium precatalysts can also enhance the reaction efficiency. nih.gov
While traditionally used with aryl halides, recent advancements have enabled the use of aryl sulfonates, such as tosylates and mesylates, as coupling partners in the N-arylation of various nitrogen-containing compounds, including sulfoximines. nih.govlookchem.com This extends the utility of palladium catalysis to a broader range of substrates. The reaction of morpholine with an appropriately substituted aryl sulfonate could therefore be a viable route to introduce the morpholine-sulfonamide group. The reaction conditions often involve a palladium source like Pd(OAc)₂, a phosphine ligand, and a base such as K₂CO₃ in a solvent like t-BuOH. lookchem.com
Introduction and Modification of the 4-Acetamidophenyl Moiety
The 4-acetamidophenyl group is a common structural motif in pharmaceuticals, most notably in paracetamol (acetaminophen). openaccessjournals.com In the context of synthesizing this compound, this moiety can either be part of a starting material or introduced during the synthesis.
If starting with 4-acetamidophenol, the hydroxyl group serves as the nucleophile for the esterification with morpholine-4-sulfonyl chloride, as described in section 2.1.1. 4-acetamidophenol itself can be synthesized from p-aminophenol by acetylation.
Alternatively, the synthesis could start with a precursor containing a nitro or amino group at the 4-position of the phenyl ring, which is later converted to the acetamido group. For example, a synthetic route could involve the esterification of 4-nitrophenol (B140041) with morpholine-4-sulfonyl chloride, followed by the reduction of the nitro group to an amino group. The reduction of an aromatic nitro group is a common transformation and can be achieved using various reagents, such as tin or stannous chloride in acid, or zinc in sodium hydroxide solution. researchgate.net The resulting amino group can then be acetylated to form the final 4-acetamido group. The acetylation is typically carried out using acetyl chloride or acetic anhydride. A study on the synthesis of 4-acetamidophenyl acetate (B1210297) (a related compound) from paracetamol utilized acetyl chloride in a Schotten-Baumann type reaction. unair.ac.id
Another approach could involve the synthesis of N-(4-aminophenyl)acetamide, which is a synthetic semi-product used in the production of paracetamol. researchgate.net This intermediate could potentially be used in subsequent reactions to build the final target molecule.
N-Acetylation Reactions of 4-Aminophenyl Precursors
The journey to the target compound begins with the modification of a 4-aminophenyl precursor, most commonly 4-aminophenol (B1666318). The amino group is converted to an acetamide (B32628) group through N-acetylation. This transformation is crucial as it modulates the electronic properties of the aromatic ring and protects the amino group from participating in undesired side reactions during the subsequent sulfonylation step.
A standard and widely practiced method for this conversion is the reaction of 4-aminophenol with acetic anhydride. rsc.org This reaction is often carried out in an aqueous medium or a suitable organic solvent. The process is typically efficient, leading to high yields of 4-acetamidophenol (paracetamol). The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, followed by the elimination of an acetate ion.
Mechanochemical methods have also been developed for the one-pot hydrogenation of 4-nitrophenol to 4-aminophenol, followed by immediate N-acetylation. rsc.org This approach can prevent the accumulation of the less stable 4-aminophenol intermediate, which can otherwise undergo side reactions. rsc.org
Table 1: N-Acetylation of 4-Aminophenol
| Reactant | Reagent | Typical Conditions | Product |
|---|---|---|---|
| 4-Aminophenol | Acetic Anhydride | Aqueous medium or organic solvent, Room Temperature to mild heating | 4-Acetamidophenol |
| 4-Nitrophenol | H2 (via transfer hydrogenation or gas flow), Acetic Anhydride | Mechanochemical (ball milling), Pd/C catalyst, one-pot | 4-Acetamidophenol |
Coupling Reactions Involving 4-Acetamidophenyl Building Blocks
With 4-acetamidophenol in hand, the next critical step is the formation of the sulfonate ester. This is achieved through a coupling reaction between the phenolic hydroxyl group of 4-acetamidophenol and a suitable sulfonylating agent, morpholine-4-sulfonyl chloride. This reaction is a classic example of sulfonate ester synthesis from a phenol and a sulfonyl chloride. researchgate.netresearchgate.net
The reaction is typically conducted in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction and can also act as a nucleophilic catalyst. youtube.com The phenolic proton is removed by the base, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic sulfur atom of the morpholine-4-sulfonyl chloride, displacing the chloride leaving group. The result is the formation of the desired this compound.
Table 2: Sulfonate Ester Formation
| Building Block 1 | Building Block 2 | Typical Conditions | Product |
|---|---|---|---|
| 4-Acetamidophenol | Morpholine-4-sulfonyl chloride | Pyridine or other non-nucleophilic base, organic solvent (e.g., dichloromethane) | This compound |
Chemo-, Regio-, and Stereoselective Synthesis Approaches
The successful synthesis of this compound relies on precise control over selectivity at various stages.
Chemoselectivity: The primary chemoselective challenge lies in the coupling step. The 4-acetamidophenol molecule possesses two potential nucleophilic sites: the phenolic oxygen and the amide nitrogen. However, the reaction with morpholine-4-sulfonyl chloride selectively occurs at the phenolic oxygen (O-sulfonylation) rather than the amide nitrogen (N-sulfonylation). This is because the phenolic oxygen is more nucleophilic than the amide nitrogen, whose lone pair is delocalized by resonance with the adjacent carbonyl group, rendering it less available for reaction. The use of a base like pyridine preferentially deprotonates the more acidic phenolic hydroxyl group, further enhancing its nucleophilicity and ensuring selective O-sulfonylation.
Regioselectivity: The regiochemistry of the final molecule is established early in the synthesis by the choice of the starting material, 4-aminophenol. nih.gov The para (1,4) substitution pattern of the amino and hydroxyl groups on the benzene (B151609) ring is carried through the synthetic sequence. During electrophilic aromatic substitution reactions on a phenol ring, such as sulfonation, the hydroxyl group acts as a powerful activating, ortho, para-director. mlsu.ac.inlibretexts.org To achieve the desired para substitution, one typically starts with a precursor where the regiochemistry is already defined. For instance, the sulfonation of phenol can yield either the ortho or para isomer depending on the reaction temperature, with higher temperatures favoring the thermodynamically more stable para product. mlsu.ac.in
Stereoselectivity: The target compound, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, considerations of stereoselectivity are not applicable to its synthesis.
Green Chemistry Principles and Sustainable Synthetic Routes in Sulfonate/Sulfonamide Chemistry
Traditional methods for synthesizing sulfonates and sulfonamides often rely on volatile and toxic organic solvents like dichloromethane and reagents such as sulfonyl chlorides, which can be hazardous. researchgate.net Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate environmental impact. mdpi.com
Several sustainable strategies are applicable to the synthesis of sulfonate esters and their sulfonamide cousins. One key approach is the use of environmentally benign solvents, with water being an ideal choice. mdpi.comtandfonline.com Reactions of sulfonyl chlorides with amines or phenols can be effectively carried out in water, often in the presence of a simple base like sodium carbonate to scavenge the generated HCl. mdpi.comtandfonline.com This approach simplifies product isolation, as the often water-insoluble product can be collected by simple filtration. researchgate.net
Other green solvents like polyethylene (B3416737) glycol (PEG-400) have also been employed for sulfonamide synthesis, offering advantages such as non-toxicity, thermal stability, and recyclability. tandfonline.com Furthermore, solvent-free approaches, such as mechanosynthesis (synthesis via ball milling), represent a significant advancement in green chemistry. rsc.org A mechanochemical approach for sulfonamide synthesis has been demonstrated using solid sodium hypochlorite (B82951) for the one-pot tandem oxidation-chlorination of disulfides, followed by amination. rsc.org
For the synthesis of the sulfonate ester itself, electro-oxidative methods offer a sustainable alternative. A practical synthesis of arylsulfonate esters has been developed through the electro-oxidation of stable and readily available phenols and sodium arenesulfinates, avoiding the need for chemical oxidants. acs.org Photocatalytic methods are also emerging for the synthesis of arylsulfonamides from aryl triflates, which can be derived from abundant phenolic precursors. rsc.org These strategies reduce waste and avoid the use of harsh reagents, aligning with the core tenets of green chemistry.
Advanced Structural Characterization and Spectroscopic Analysis
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and providing a unique "fingerprint."
The FT-IR spectrum of 4-Acetamidophenyl morpholine-4-sulfonate is characterized by a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The analysis of related molecules such as 4-acetamidophenol and various morpholine (B109124) derivatives allows for the assignment of these characteristic bands. researchgate.netresearchgate.netresearchgate.net
Key functional groups and their expected vibrational frequencies include:
Amide Group (–NH-C=O): The N-H stretching vibration is typically observed in the region of 3300-3100 cm⁻¹. The amide I band (primarily C=O stretching) is expected to appear as a strong absorption around 1670-1650 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is found near 1550 cm⁻¹.
Sulfonate Group (–SO₂–O–): This group is characterized by strong, distinct asymmetric and symmetric stretching vibrations of the S=O bonds, typically located in the 1350-1300 cm⁻¹ and 1175-1150 cm⁻¹ regions, respectively.
Morpholine Ring: The C-O-C stretching vibrations within the morpholine ring are expected to produce a strong band around 1115 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the sulfonamide linkage also contribute to the spectrum. researchgate.net
Acetamidophenyl Group: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are observed in the 1600-1450 cm⁻¹ range. researchgate.net The methyl group of the acetyl moiety shows characteristic C-H stretching and bending vibrations.
Table 1: Predicted FT-IR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3250 | N-H Stretch | Amide |
| ~3050 | Aromatic C-H Stretch | Phenyl Ring |
| ~2950 | Aliphatic C-H Stretch | Morpholine Ring |
| ~1660 | C=O Stretch (Amide I) | Amide |
| ~1540 | N-H Bend / C-N Stretch (Amide II) | Amide |
| ~1590, 1500 | C=C Stretch | Phenyl Ring |
| ~1340 | Asymmetric SO₂ Stretch | Sulfonate |
| ~1160 | Symmetric SO₂ Stretch | Sulfonate |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be sensitive to the vibrations of the phenyl ring and the S-N-C skeleton. Studies on the analogous compound 4-(benzenesulfonyl)-morpholine show that the phenyl ring modes and morpholine ring deformations are clearly visible in the Raman spectrum. scielo.org.mx The symmetric stretching of the sulfonyl group (SO₂) is also expected to produce a strong Raman signal. This technique is highly effective for studying conformational changes in the molecule, as shifts in Raman bands can indicate alterations in molecular geometry. scielo.org.mx
Applying high pressure to a molecular crystal can induce structural phase transitions or conformational changes. researchgate.netresearchgate.nethpstar.ac.cnnih.gov High-pressure Raman spectroscopy is an effective method for monitoring these changes. In a study of the structurally related 4-(benzenesulfonyl)-morpholine, pressure increases up to 3.2 GPa led to conformational transitions, evidenced by the coalescence and splitting of certain Raman bands. scielo.org.mx For example, a band at 468 cm⁻¹ was observed to coalesce at 0.7 GPa, and bands between 615 and 620 cm⁻¹ began to split with increasing pressure, suggesting changes in the molecular conformation. scielo.org.mx Similar pressure-dependent behavior would be expected for this compound, providing insight into its structural stability and the nature of its intermolecular interactions under compression. scielo.org.mx These pressure-induced changes can be critical for understanding the material's properties under different physical conditions. scielo.org.mx
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of different nuclei, a complete connectivity map can be assembled.
The ¹H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms in the molecule.
Morpholine Protons: The morpholine ring contains two sets of chemically non-equivalent protons: those adjacent to the oxygen atom (Hα) and those adjacent to the nitrogen atom (Hβ). The Hα protons are expected to resonate downfield (around 3.7 ppm) compared to the Hβ protons (around 3.2 ppm) due to the deshielding effect of the oxygen atom. scielo.org.mxchemicalbook.com Both signals would appear as triplets due to spin-spin coupling with their neighbors. libretexts.org
Acetamidophenyl Protons: The aromatic protons on the phenyl ring typically appear as two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The amide proton (N-H) would likely appear as a singlet further downfield, its exact position being sensitive to solvent and concentration. The methyl protons (CH₃) of the acetyl group would give a sharp singlet signal in the upfield region, typically around 2.1 ppm.
Table 2: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~7.7 | Doublet | 2H, Aromatic |
| ~7.5 | Doublet | 2H, Aromatic |
| ~3.7 | Triplet | 4H, -O-CH₂- |
| ~3.2 | Triplet | 4H, -N-CH₂- |
| ~2.1 | Singlet | 3H, -C(=O)CH₃ |
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment.
Morpholine Carbons: Similar to the protons, the carbon atoms of the morpholine ring are distinct. The carbons adjacent to the oxygen (Cα) are deshielded and appear further downfield (around 66 ppm) than the carbons adjacent to the nitrogen (Cβ, around 46 ppm). scielo.org.mxresearchgate.net
Acetamidophenyl Carbons: The phenyl ring will show four distinct signals. The carbon atom attached to the nitrogen of the acetamido group and the carbon attached to the sulfonate group will have characteristic chemical shifts. The remaining two aromatic carbons will also be distinct.
Amide and Methyl Carbons: The carbonyl carbon (C=O) of the amide group is significantly deshielded and will appear far downfield (around 169 ppm). mdpi.com The methyl carbon (CH₃) will be found in the upfield region of the spectrum (around 24 ppm).
Table 3: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (in off-resonance decoupled spectrum) | Assignment |
|---|---|---|
| ~169 | Singlet | C=O |
| ~140 | Singlet | Aromatic C-N |
| ~135 | Singlet | Aromatic C-S |
| ~128 | Doublet | Aromatic C-H |
| ~120 | Doublet | Aromatic C-H |
| ~66 | Triplet | -O-CH₂- |
| ~46 | Triplet | -N-CH₂- |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Through-Space Interactions
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information on the connectivity of atoms within a molecule. For this compound, techniques such as COSY, HSQC, and HMBC are instrumental in assigning the proton (¹H) and carbon (¹³C) signals and confirming the structural assembly.
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling correlations. In the aromatic region, correlations would be expected between adjacent protons on the phenyl ring. For the morpholine ring, geminal and vicinal couplings between the methylene (B1212753) protons would be observed.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. nih.gov This technique is crucial for assigning the carbon signals of the phenyl and morpholine rings based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and confirming the connectivity between the different fragments of the molecule, such as the link between the phenyl ring and the sulfonyl group, and the sulfonyl group to the morpholine nitrogen.
Illustrative 2D NMR Data for this compound:
| ¹H Signal (ppm) | Correlated ¹³C Signal (HSQC, ppm) | Key HMBC Correlations (¹³C, ppm) |
| Aromatic Protons | Aromatic Carbons | Quaternary aromatic carbons, Sulfonyl carbon |
| Morpholine Protons | Morpholine Carbons | Adjacent morpholine carbons |
| Acetyl Protons | Acetyl Carbon | Carbonyl carbon |
| Amide Proton | - | Aromatic carbons, Carbonyl carbon |
Solid-State NMR Spectroscopy for Crystalline Forms and Polymorphism
Solid-State NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure of crystalline solids and identifying polymorphism, which is the ability of a compound to exist in more than one crystal form. rsc.org Different polymorphs can exhibit distinct physical properties, and ssNMR can detect subtle differences in the local chemical environment of the atoms in the crystal lattice. For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative, as the chemical shifts of the carbon and nitrogen atoms are sensitive to changes in crystal packing and intermolecular interactions.
Applications of NMR Crystallography in Structural Analysis
NMR crystallography combines experimental ssNMR data with computational methods to refine and validate crystal structures. This approach can be particularly useful when single crystals suitable for X-ray diffraction are difficult to obtain. For this compound, NMR crystallography could provide precise information on proton positions, which are often not accurately determined by X-ray diffraction, and help to understand the hydrogen bonding network in the solid state.
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, electrospray ionization (ESI) would likely be used to generate the molecular ion. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₁₂H₁₆N₂O₄S. nih.gov
Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion. The fragmentation pattern would be characteristic of the sulfonamide and acetamido groups.
Plausible Fragmentation Pathways:
Cleavage of the S-N bond of the sulfonamide, leading to fragments corresponding to the morpholine ring and the phenylsulfonamide moiety.
Loss of the acetyl group from the acetamido functionality.
Fragmentation of the morpholine ring.
Illustrative Mass Spectrometry Data:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity |
| 285.0907 | [M+H]⁺ (Protonated Molecular Ion) |
| 243.0801 | [M - C₂H₂O + H]⁺ (Loss of ketene) |
| 199.0325 | [M - C₄H₈NO + H]⁺ (Loss of morpholine radical) |
| 156.0114 | [C₆H₄SO₂NH₂]⁺ (Aminophenylsulfonyl cation) |
| 86.0600 | [C₄H₈NO]⁺ (Morpholine fragment) |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic phenyl ring. The presence of the acetamido and sulfonamide groups, which act as auxochromes, can influence the position and intensity of these absorption bands. The solvent used can also affect the spectrum due to solute-solvent interactions. The absorption maximum (λmax) provides a characteristic value for the compound. Based on the chromophore present, an absorption maximum in the UV region is anticipated. nih.govresearchgate.net
X-ray Diffraction Analysis for Solid-State Structure
Crystallographic Studies of Intermolecular Interactions and Crystal Packing
While specific crystallographic data for this compound is not publicly available, an understanding of its potential intermolecular interactions and crystal packing can be inferred from the analysis of structurally related compounds, such as 4-(4-nitrophenyl)morpholine (B78992) and 4-acetamidophenol.
The molecular structure of this compound contains several functional groups capable of forming non-covalent interactions that dictate its crystal packing. These include the acetamido group, the phenyl ring, and the morpholine-4-sulfonate moiety. The interplay of hydrogen bonds and π-stacking interactions is expected to be a dominant feature in its solid-state assembly.
Hydrogen Bonding: The N-H group of the acetamide (B32628) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) of the acetamide and the oxygen atoms of the sulfonate group are effective hydrogen bond acceptors. This allows for the formation of robust intermolecular hydrogen bonds, which are crucial in stabilizing the crystal lattice. For instance, in the crystal structure of 4-acetamidophenol, extensive hydrogen bonding networks are observed.
π-Stacking: The presence of the phenyl ring suggests the likelihood of π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. These interactions are a significant cohesive force in the crystal packing of many aromatic compounds. In studies of 4-(4-nitrophenyl)morpholine, aromatic π-π stacking interactions have been shown to stabilize the crystal structure, with a perpendicular distance between parallel planes of 3.7721 (8) Å. nih.gov Similarly, in the thiomorpholine (B91149) analogue, face-to-face aromatic stacking is observed with a separation of 3.29 Å between the mean planes of the benzene rings. mdpi.com
The combination of these interactions—strong hydrogen bonds and weaker π-stacking and C-H···O contacts—would lead to a densely packed and stable three-dimensional crystal lattice for this compound. The morpholine ring is likely to adopt a stable chair conformation. nih.gov
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
| Hydrogen Bonding | N-H (Acetamide) | O=C (Acetamide), O=S=O (Sulfonate) | Formation of primary structural motifs and networks |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilization of the crystal lattice through aromatic interactions |
| C-H···O Hydrogen Bonds | C-H (Phenyl, Morpholine) | O=C (Acetamide), O=S=O (Sulfonate) | Secondary stabilization of the crystal packing |
Mechanistic Organic Chemistry of 4 Acetamidophenyl Morpholine 4 Sulfonate Scaffolds
Reaction Mechanisms of Sulfonate Ester Formation, Hydrolysis, and Transesterification
The sulfonate ester group (R-SO₂-OR') is a central feature of the 4-acetamidophenyl morpholine-4-sulfonate structure. Its formation, cleavage, and transformation are governed by well-established, yet nuanced, reaction mechanisms.
Sulfonate Ester Formation: The formation of a sulfonate ester, such as the title compound from 4-acetamidophenol and morpholine-4-sulfonyl chloride, typically proceeds via a nucleophilic substitution at the sulfur atom. The classic laboratory approach involves the reaction of an alcohol (in this case, a phenol) with a sulfonyl chloride in the presence of a base like pyridine (B92270). The mechanism is analogous to nucleophilic acyl substitution. wikipedia.org The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The base serves to neutralize the hydrochloric acid (HCl) generated during the reaction. wikipedia.org
Alternatively, sulfonate esters can be formed directly from a sulfonic acid and an alcohol. enovatia.com This reaction, however, requires stringent conditions, such as high concentrations of both the sulfonic acid and the alcohol with minimal water present. enovatia.com The mechanism in this case involves the initial protonation of the alcohol by the strong sulfonic acid, followed by a slow nucleophilic attack by the sulfonate anion on the protonated alcohol. enovatia.com
Hydrolysis: The hydrolysis of sulfonate esters is a critical reaction pathway and its mechanism has been the subject of considerable debate. nih.gov In principle, the reaction can proceed through either a concerted mechanism (involving a single transition state) or a stepwise addition-elimination mechanism that involves a pentacoordinate intermediate. nih.govacs.org
| Leaving Group pKa | Observed Brønsted Coefficient (βlg) | Proposed Mechanism |
|---|---|---|
| < 8.5 | -0.27 | Concerted or Stepwise (intermediate breakdown is rate-determining) |
| > 8.5 | -0.97 | Stepwise (formation of intermediate is rate-determining) |
Transesterification: Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This reaction can be catalyzed by either acid or base. Under basic conditions, the mechanism involves a nucleophilic addition-elimination pathway where an incoming alkoxide attacks the ester, forming a tetrahedral intermediate which then collapses to release the original alkoxy group. Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by an alcohol.
Pathways for Sulfonamide Formation, Cleavage, and Derivatization
The morpholine-4-sulfonate portion of the molecule can be viewed as an analogue of a sulfonamide, where the nitrogen is part of a heterocyclic ring. The chemistry of the S-N bond is fundamental to this scaffold.
Sulfonamide Formation: Sulfonamides are classically synthesized by the reaction of a primary or secondary amine with a sulfonyl chloride. wikipedia.org In the context of the title compound, the morpholine (B109124) nitrogen acts as the nucleophile, attacking the sulfonyl chloride derived from 4-acetamidophenylsulfonic acid. This reaction is typically performed in the presence of a base to scavenge the generated HCl. wikipedia.org The reaction is robust and widely applicable for creating the stable S-N linkage. wikipedia.org
Sulfonamide Cleavage: The sulfonamide bond is known for its high stability, making it a common protecting group for amines in organic synthesis. However, its cleavage can be effected under specific conditions. Common methods include:
Reductive Cleavage: Reagents like sodium in liquid ammonia or other dissolving metal reductions can cleave the S-N bond. More modern methods utilize samarium(II) iodide or neutral organic super-electron-donors.
Acidic Hydrolysis: While resistant to hydrolysis, some sulfonamides can be cleaved using strong acidic conditions, such as 40% sulfuric acid in acetic acid, often requiring elevated temperatures.
Photolytic Cleavage: The sulfonamide bond has been shown to be susceptible to photolytic cleavage upon irradiation with UV light, typically at wavelengths around 254 nm.
Derivatization: The sulfonamide moiety is a versatile functional handle for further molecular derivatization. Late-stage functionalization strategies have been developed to convert primary sulfonamides into other functional groups via reductive deamination to sulfinates. mdpi.com These sulfinate intermediates can then be trapped with various electrophiles to introduce new functionalities.
Electrophilic and Nucleophilic Processes Involving the Phenyl and Acetamido Moieties
The 4-acetamidophenyl group is an electron-rich aromatic system, and its reactivity is dominated by electrophilic aromatic substitution (EAS).
Electrophilic Aromatic Substitution (EAS): The acetamido group (-NHCOCH₃) is a moderately activating, ortho, para-directing substituent. ijarsct.co.in The nitrogen lone pair can donate electron density into the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This activation makes the ring more susceptible to electrophiles than benzene itself.
Compared to a free amino group (-NH₂), the acetamido group is less activating due to the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair. This moderation is advantageous as it prevents over-reaction (e.g., poly-substitution) and side reactions that can occur with highly activated anilines. ijarsct.co.in In the 4-acetamidophenyl scaffold, the para position is already occupied by the sulfonate group. Therefore, electrophilic substitution (such as nitration, halogenation, or Friedel-Crafts reactions) will be directed to the positions ortho to the acetamido group (positions 2 and 6 on the ring).
Nucleophilic Processes: The phenyl ring of acetanilide (B955) itself acts as the nucleophile during electrophilic aromatic substitution, attacking the electrophile. ijarsct.co.in Nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring, is generally not favored on this scaffold unless a strong electron-withdrawing group is introduced onto the ring and a good leaving group is present. The acetamido group is an activating group and would disfavor SNAr.
Reactivity and Ring Transformations of the Morpholine Heterocycle in Sulfonyl Derivatives
The reactivity of the morpholine ring is significantly altered when it is N-sulfonylated.
Reactivity of the N-Sulfonylated Morpholine Ring: Unsubstituted morpholine behaves as a typical secondary amine, although the ether oxygen atom withdraws some electron density from the nitrogen, making it slightly less basic and nucleophilic than piperidine (B6355638). wikipedia.org Upon attachment to a sulfonyl group, the nitrogen's lone pair is heavily delocalized into the strongly electron-withdrawing S=O bonds. This has several major consequences:
Reduced Basicity and Nucleophilicity: The nitrogen atom becomes essentially non-basic and non-nucleophilic. It will not readily participate in acid-base reactions or act as a nucleophile.
Activation of Adjacent C-H Bonds: The electron-withdrawing nature of the N-sulfonyl group can acidify the protons on the carbons adjacent to the nitrogen (the α-protons), making them susceptible to deprotonation by a strong base, which could be a prelude to further functionalization.
Ring Transformations: Given its stability, ring transformations of the N-sulfonyl morpholine moiety are rare and require harsh conditions. One potential pathway is oxidative ring-opening. A visible-light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives has been developed, using O₂ as the terminal oxidant under mild photocatalytic conditions. google.com Such a reaction could potentially cleave the morpholine ring in a sulfonyl derivative, leading to linear amino ether structures. Ring-opening has also been observed in reactions of morpholine with oxiranes, catalyzed by either acids or bases, though the N-sulfonyl group would likely inhibit this reactivity. researchgate.net
Theoretical and Experimental Kinetic Studies of Relevant Chemical Transformations
Kinetic studies provide quantitative data on reaction rates and offer deep insights into reaction mechanisms. The transformations involving sulfonate and sulfonamide scaffolds have been extensively studied using these methods.
Kinetics of Sulfonate Ester Hydrolysis: As mentioned in section 5.1, kinetic data has been central to the debate over the mechanism of sulfonate ester hydrolysis. Linear free-energy relationships (LFERs), such as the Brønsted and Hammett equations, are powerful tools in this regard. wikipedia.org A Brønsted plot for the alkaline hydrolysis of aryl benzenesulfonates shows a change in the slope (βlg), which suggests a change in the transition state structure or the rate-limiting step as the leaving group's ability changes. nih.govrsc.org Similarly, a Hammett plot for the hydrolysis of substituted benzene sulfonates yields a positive reaction constant (ρ value of +1.83), indicating that electron-withdrawing groups on the phenylsulfonate moiety accelerate the reaction by stabilizing the buildup of negative charge in the transition state. acs.orglibretexts.org This is consistent with a mechanism where nucleophilic attack at the sulfur center is a key step.
| Reaction | LFER Type | Reaction Constant | Interpretation |
|---|---|---|---|
| Alkaline Hydrolysis of Aryl Benzenesulfonates | Hammett | ρ = +1.83 | Negative charge buildup in transition state; accelerated by electron-withdrawing groups. |
| Alkaline Hydrolysis of Aryl Benzenesulfonates | Brønsted | βlg = -0.27 to -0.97 | Significant negative charge develops on the leaving group oxygen in the transition state. |
| N-Alkylation of Substituted Anilines | Hammett | ρ ≈ -1.36 | Positive charge buildup on nitrogen in transition state; accelerated by electron-donating groups. researchgate.net |
Theoretical Studies: Computational chemistry has been employed to model the potential energy surfaces for these reactions. For sulfonate ester hydrolysis, theoretical calculations have been used to search for the proposed pentavalent intermediate. nih.gov While some studies support its existence as a stable intermediate for poorer leaving groups, others find no evidence for a thermodynamically stable intermediate, suggesting the reaction is concerted for a wide range of substrates. nih.govacs.org These computational models help interpret ambiguous experimental data and provide detailed pictures of transition state geometries, including bond lengths and charge distribution. nih.gov For instance, calculations show that the transition states for sulfate diester hydrolysis are "loose," with minimal bond formation to the incoming nucleophile and significant bond cleavage to the leaving group already underway. researchgate.net
Synthesis and Characterization of Analogs and Derivatives
Systematic Modification of the 4-Acetamidophenyl Moiety (e.g., Substituent Effects on Reactivity and Structure)
The 4-acetamidophenyl group offers a prime site for systematic modification. The reactivity and electronic properties of the phenyl ring can be finely tuned by introducing various substituents. The nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—governs the electron density of the aromatic ring, thereby affecting its reactivity in chemical transformations. youtube.com
Substituents influence reactivity through two primary mechanisms: the inductive effect and the resonance effect. libretexts.org The inductive effect involves the polarization of the sigma (σ) bond between a substituent and the aromatic ring, while the resonance effect involves the delocalization of pi (π) electrons between the substituent and the ring. libretexts.org
Activating Groups: These groups donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com They generally direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. tiktok.comyoutube.com The acetamido group (-NHCOCH₃) already present in the parent compound is itself an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring.
Deactivating Groups: These groups withdraw electron density from the benzene ring, making it less reactive towards electrophiles. youtube.com Most deactivating groups are meta-directing. Examples include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups. tiktok.com Halogens are an exception; they are deactivating due to their strong inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. tiktok.com
A systematic study of these substituent effects allows for the rational design of analogs. For instance, replacing the hydrogen atoms on the phenyl ring with different functional groups can alter the molecule's electronic distribution and steric profile. Hammett correlations can be employed to quantify the electronic influence of these substituents on reaction rates and equilibria, providing a deeper understanding of the structure-reactivity relationship. nih.gov
Table 1: Effects of Representative Substituents on the Phenyl Ring This table illustrates the expected effects of various substituents if they were to be added to the 4-acetamidophenyl ring.
| Substituent Group | Example | Effect on Reactivity | Directing Influence |
|---|---|---|---|
| Hydroxyl | -OH | add_circle_outlineActivating | Ortho, Para |
| Methoxy | -OCH₃ | add_circle_outlineActivating | Ortho, Para |
| Nitro | -NO₂ | remove_circle_outlineDeactivating | Meta |
| Cyano | -CN | remove_circle_outlineDeactivating | Meta |
| Halogen (e.g., Chloro) | -Cl | remove_circle_outlineDeactivating | Ortho, Para |
Structural Variations of the Morpholine (B109124) Ring System and its Influence on Sulfonyl Linkage
The morpholine moiety is a six-membered heterocycle containing both an amine and an ether functional group. researchgate.net Its presence is significant in medicinal chemistry, often introduced to modulate physicochemical properties. e3s-conferences.org In the context of 4-acetamidophenyl morpholine-4-sulfonate, the morpholine ring is directly attached to the sulfonyl group. Variations in the morpholine ring's structure can influence the stability, conformation, and reactivity of the N-S (sulfonyl) bond.
Research on morpholine-based aryl sulfonamides has shown that the morpholine core can significantly impact biological activity. For example, replacing a piperidine (B6355638) ring with a morpholine ring in a series of Nav1.7 inhibitors altered the compound's basicity and inhibitory activity. nih.gov The oxygen atom in the morpholine ring withdraws electron density via the inductive effect, reducing the basicity of the nitrogen atom compared to piperidine. This electronic change can affect how the moiety interacts with biological targets and can also influence the geometry of the sulfonyl linkage.
Table 2: Potential Modifications of the Morpholine Ring This table outlines theoretical structural variations on the morpholine ring and their potential influence on the molecule.
| Modification Type | Example | Potential Influence |
|---|---|---|
| C-Substitution (Alkyl) | Introduction of a methyl group on a carbon atom (e.g., C-2 or C-3) | Increases lipophilicity and introduces steric hindrance, potentially affecting the conformation of the ring and its binding properties. |
| Ring Contraction/Expansion | Use of azetidine (B1206935) (4-membered) or azepane (7-membered) analogs | Alters the bond angles and overall geometry of the N-sulfonyl linkage, which can impact stability and receptor fit. |
| Replacement of Oxygen | Substitution of the oxygen with sulfur (thiomorpholine) or another nitrogen (piperazine) | Changes the electronic properties, hydrogen bonding capacity, and polarity of the heterocyclic ring. nih.gov |
| Fused Ring Systems | Fusing the morpholine ring with another aromatic or aliphatic ring | Creates a more rigid, complex scaffold with a defined three-dimensional shape. |
Derivatization and Functionalization at the Sulfonate/Sulfonamide Linkage
The sulfonate ester linkage (-SO₂-O-) is a key functional group that can be readily converted into a more robust sulfonamide linkage (-SO₂-N<). This transformation represents a primary route for derivatization. The synthesis of sulfonamides can be achieved by first converting the parent sulfonic acid or sulfonyl chloride with an amine. researchgate.net In the case of this compound, the conceptual precursor would be 4-acetamidophenylsulfonyl chloride, which reacts with morpholine to form the sulfonamide bond.
However, starting from a sulfonate ester, derivatization can be achieved by converting the ester to a sulfonyl chloride, typically using an agent like thionyl chloride, which can then react with a diverse range of primary or secondary amines to yield a library of sulfonamides. nih.gov
R-SO₂-O-R' → R-SO₂-Cl + R''R'''NH → R-SO₂-NR''R'''
This strategy allows for the introduction of various functionalities by simply changing the amine reactant. For example, reacting the intermediate sulfonyl chloride with amino acids, other heterocycles, or aliphatic amines can produce a wide array of derivatives with different physicochemical properties. organic-chemistry.org
Table 3: Examples of Functionalization at the Sulfonamide Linkage This table provides examples of how the sulfonamide nitrogen can be functionalized to create diverse derivatives.
| Reactant Amine | Resulting Structure at Sulfonamide | Introduced Functionality |
|---|---|---|
| Ammonia (NH₃) | -SO₂-NH₂ | Primary sulfonamide, capable of hydrogen bonding. |
| Benzylamine | -SO₂-NH-CH₂-Ph | Aromatic ring, increased lipophilicity. |
| L-Valine methyl ester | -SO₂-NH-CH(iPr)-COOCH₃ | Chiral center, amino acid side chain, ester group. mdpi.com |
| Piperazine | -SO₂-N(CH₂CH₂)₂NH | A second basic nitrogen site, allowing for further derivatization. nih.gov |
Exploration of Hybrid Scaffolds Combining Sulfonate/Sulfonamide with Other Heterocycles
Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule. dergipark.org.tr This approach can lead to compounds with improved affinity or novel activity profiles. The sulfonamide moiety is a well-established pharmacophore, and linking it to other heterocyclic systems is a common strategy for creating new chemical entities. nih.govdergipark.org.trresearchgate.net
Starting with a core scaffold, such as one containing a sulfonamide, chemists can use combinatorial approaches to build libraries of hybrid molecules. nih.govresearchgate.net For example, a sulfonamide can be linked to other heterocycles like benzothiazole, coumarin, piperazine, or pyrazole. dergipark.org.trnih.govnih.gov These linked heterocycles introduce new structural features, hydrogen bonding patterns, and steric and electronic properties.
The synthesis of these hybrids often involves multi-step reactions. A common approach is to prepare a key intermediate, such as a sulfonyl chloride, and then couple it with various heterocyclic amines. nih.gov This modular approach allows for the efficient generation of a diverse library of compounds for screening. nih.gov
Table 4: Examples of Hybrid Scaffolds with a Sulfonamide Linker This table showcases various heterocyclic rings that have been combined with sulfonamide moieties to create hybrid molecules, as reported in the literature.
| Attached Heterocycle | Type of Hybrid Scaffold | Reference |
|---|---|---|
| Benzothiazole | Benzothiazole-Sulfonamide Hybrid | dergipark.org.tr |
| Coumarin | Coumarin-Sulfonamide Hybrid | nih.gov |
| Piperazine | Piperazine-Linked Sulfonamide | nih.gov |
| Thiourea | Thiourea-Containing Sulfonamide Heterocycle | nih.gov |
| Pyrido[1,2-d] nih.govresearchgate.netnih.govthiadiazine | Fused Heterocyclic Sulfonamide | mdpi.com |
| Benzothiopyranopyrimidine | Polycyclic Sulfonamide Scaffold | nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
